Solubility profile of Silane, dichloro-5-hexen-1-ylmethyl- in organic solvents
Solubility profile of Silane, dichloro-5-hexen-1-ylmethyl- in organic solvents
An In-depth Technical Guide to the Solubility Profile of Dichloro-5-hexen-1-ylmethylsilane
Authored by: A Senior Application Scientist
Introduction: Understanding Dichloro-5-hexen-1-ylmethylsilane
Dichloro-5-hexen-1-ylmethylsilane (CAS No: 90054-19-6) is a bifunctional organosilane molecule featuring a terminal alkene group and a reactive dichloromethylsilyl moiety.[1][2] Its chemical structure (Molecular Formula: C₇H₁₄Cl₂Si) lends it utility in a range of applications, from organic synthesis to materials science.[1] For instance, it serves as a precursor in the preparation of specialized polypropylene particles used in the manufacturing of high-performance capacitor films.[1] The terminal hexenyl group allows for hydrosilylation or other olefin-based polymerization reactions, while the highly reactive chloro-substituents on the silicon atom are susceptible to nucleophilic substitution, enabling grafting onto surfaces or reaction with a variety of nucleophiles.
A thorough understanding of the solubility profile of this silane is paramount for its effective use. Proper solvent selection is critical for controlling reaction kinetics, ensuring homogeneity, facilitating purification processes, and developing stable formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of dichloro-5-hexen-1-ylmethylsilane in common organic solvents.
Theoretical Solubility Profile: A Predictive Analysis
The molecular structure of dichloro-5-hexen-1-ylmethylsilane—a nonpolar hydrocarbon tail attached to a polar, highly reactive dichlorosilyl head—suggests a nuanced solubility behavior.
Expected Solubility in Aprotic Solvents: Based on the principle of "like dissolves like," the molecule is anticipated to be readily soluble in a wide range of non-polar and moderately polar aprotic organic solvents. The C6 hydrocarbon chain contributes significantly to its non-polar character. Therefore, high solubility is expected in:
-
Hydrocarbons: Hexane, heptane, cyclohexane, toluene.
-
Ethers: Diethyl ether, tetrahydrofuran (THF), 1,4-dioxane.
-
Chlorinated Solvents: Dichloromethane (DCM), chloroform, carbon tetrachloride.
Reactivity in Protic and Nucleophilic Solvents: A critical consideration for dichlorosilanes is their high reactivity towards protic solvents such as water and alcohols (e.g., methanol, ethanol). The silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis. Upon contact with moisture, even atmospheric humidity, the silane will rapidly hydrolyze to form silanols (Si-OH) and release corrosive hydrogen chloride (HCl) gas.[3] These intermediate silanols are unstable and readily undergo self-condensation to form siloxane oligomers or polymers (Si-O-Si linkages).
Therefore, in protic solvents, one does not observe simple dissolution but rather a chemical reaction. This reactivity also extends to other nucleophilic solvents. While the molecule may initially appear to dissolve, it is, in fact, being consumed in a solvolysis reaction. For any application requiring the silane to remain intact, the rigorous exclusion of water and other protic species is essential.
Experimental Protocol for Solubility Determination
Due to the lack of published quantitative solubility data for dichloro-5-hexen-1-ylmethylsilane, an experimental approach is necessary. The following protocol outlines a reliable method for determining its solubility based on the isothermal equilibrium method. This method involves creating a saturated solution at a specific temperature, separating the excess solute, and quantifying the dissolved amount in the supernatant.
Mandatory Safety Precautions
Dichloro-5-hexen-1-ylmethylsilane is a reactive and corrosive compound. It will react with moisture to produce HCl gas. All handling must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) prior to commencing any work.[4]
Experimental Workflow Diagram
Caption: Experimental workflow for determining silane solubility.
Step-by-Step Methodology
-
Solvent Preparation:
-
Select a range of high-purity, anhydrous organic solvents. It is recommended to use solvents from freshly opened bottles or those dried over appropriate drying agents (e.g., molecular sieves) to minimize water content.
-
-
Sample Preparation:
-
In an inert atmosphere (glovebox or Schlenk line), add a precisely weighed excess amount of dichloro-5-hexen-1-ylmethylsilane to a series of pre-weighed, sealable glass vials. An excess is critical to ensure a saturated solution is formed.
-
Using a calibrated pipette or syringe, add a known volume or mass of the selected anhydrous solvent to each vial.
-
Securely seal the vials with PTFE-lined caps.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached. Continuous agitation is necessary.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker bath and place them in a centrifuge.
-
Centrifuge the samples at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved silane at the bottom of the vial. This step is crucial for obtaining a clear supernatant free of solid particles.
-
-
Sampling and Analysis:
-
Carefully, and while maintaining an inert atmosphere, extract a precise aliquot of the clear supernatant from each vial using a syringe.
-
Immediately quench the reactive aliquot in a solvent mixture suitable for analysis to prevent hydrolysis before measurement. For example, the sample can be diluted in a dry, non-reactive solvent containing a stable internal standard.
-
The concentration of silicon in the supernatant is best determined using an element-specific technique like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) . This method is highly sensitive and directly measures the silicon content, circumventing the challenges of the silane's reactivity during chromatographic analysis.
-
Alternatively, Gas Chromatography (GC) with a silicon-specific detector (SiD) or Mass Spectrometry (MS) can be used, but may require derivatization of the dichlorosilane to a more stable species prior to injection.
-
-
Data Calculation:
-
From the silicon concentration determined by the analytical method, calculate the concentration of dichloro-5-hexen-1-ylmethylsilane in the solvent.
-
Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Data Presentation: A Framework for Researchers
The following table provides a structured format for recording experimentally determined solubility data. Solvents are categorized by their general class and polarity to facilitate the identification of solubility trends.
| Solvent Class | Solvent | Polarity Index | Experimentally Determined Solubility at 25°C ( g/100 mL) | Observations / Reactivity |
| Non-Polar | n-Hexane | 0.1 | ||
| Toluene | 2.4 | |||
| Ethers | Diethyl Ether | 2.8 | ||
| Tetrahydrofuran (THF) | 4.0 | |||
| Halogenated | Dichloromethane (DCM) | 3.1 | ||
| Chloroform | 4.1 | |||
| Esters | Ethyl Acetate | 4.4 | ||
| Ketones | Acetone | 5.1 | Possible slow reaction | |
| Protic Solvents | Ethanol | 4.3 | N/A - Reactive | Rapid reaction observed |
| Methanol | 5.1 | N/A - Reactive | Rapid reaction observed |
Conclusion
References
-
PubChem. (n.d.). (Dichloromethyl)silane. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes.
-
PubChem. (n.d.). Dichloro(methyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane. National Institutes of Health. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Substrates. Retrieved from [Link]
-
CEST. (2015). METHOD DEVELOPMENT FOR THE DETERMINATION OF SELECTED CYCLIC SILOXANES IN WASTEWATER AND SLUDGE AND STUDY OF THEIR HYDROLYSIS AT DIFFERENT TEMPERATURES. Retrieved from [Link]
- Rettig, S. J., et al. (2021). Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. Fraunhofer-Institut für Chemische Technologie ICT.
-
Defense Technical Information Center. (n.d.). ORGANIC SILICON COMPOUNDS. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Hexenylmethyl dichlorosilane | CAS#:90054-19-6. Retrieved from [Link]
